molecular formula C13H24N2O4 B1438638 (S)-tert-butyl 3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate CAS No. 1008562-93-3

(S)-tert-butyl 3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate

Cat. No. B1438638
CAS RN: 1008562-93-3
M. Wt: 272.34 g/mol
InChI Key: NQGXVXHYGRAABB-JTQLQIEISA-N
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Description

“(S)-tert-butyl 3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate” is a chemical compound with the molecular formula C13H24N2O4 . It has a molecular weight of 272.34 .


Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms .


Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3 and a boiling point of 343.8±52.0 °C at 760 mmHg . The flash point is 161.7±30.7 °C .

Scientific Research Applications

Synthesis and Optimization

The chemical serves as a crucial intermediate in the synthesis of Vandetanib, a therapeutic agent, through a series of reactions including acylation, sulfonation, and substitution, demonstrating a methodological advancement in synthetic organic chemistry (Min Wang et al., 2015). The synthesis process has been optimized for higher yields and efficiency, indicating its significance in industrial applications.

Intermediate in Biologically Active Compounds

The compound has also been identified as an important intermediate in the synthesis of biologically active molecules, such as crizotinib, a drug used in cancer therapy. This underscores its utility in the development of pharmaceuticals and highlights the compound's role in facilitating complex chemical transformations (D. Kong et al., 2016).

Methodological Innovations

Research on the compound has led to methodological innovations, such as the development of new synthetic routes that minimize reaction steps, reduce preparation costs, and increase yield, making it more suitable for industrial requirements. Such studies not only highlight the compound's direct applications but also contribute to the broader field of synthetic organic chemistry by providing more efficient and cost-effective methods (S. Xiao-kai, 2013).

Contribution to Advanced Material Research

The compound's derivatives have been explored for their role in the synthesis of natural products like Biotin, demonstrating its contribution to the synthesis of essential vitamins and highlighting its impact on health and nutrition research (Shuanglin Qin et al., 2014).

Structural and Biological Studies

Further research has expanded into the study of the compound's derivatives for understanding molecular structures and investigating potential biological activities. These studies not only contribute to our understanding of the chemical's properties but also open avenues for the development of new therapeutic agents, showcasing the broad applicability of the compound in both chemistry and biology (C. Sanjeevarayappa et al., 2015).

Safety And Hazards

This compound is harmful by inhalation, in contact with skin, and if swallowed .

properties

IUPAC Name

tert-butyl (3S)-3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4/c1-13(2,3)19-12(17)15-8-6-7-10(9-15)11(16)14(4)18-5/h10H,6-9H2,1-5H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQGXVXHYGRAABB-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)N(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H](C1)C(=O)N(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-tert-butyl 3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate

Synthesis routes and methods I

Procedure details

To a cold (0° C.) solution of 1-(tert-butoxycarbonyl)-3-piperidine carboxylic acid (7.000 g, 30.531 mmol) in dichloromethane (200 mL) including triethylamine (4.681 mL, 33.584 mmol) were added benzotriazole-1-yl-oxy-tris-pyrrolidino-phosphonium hexafluorophosphate (15.885 g, 30.531 mmol), N,O-dimethylhydroxyamine (3.276 g, 33.584 mmol) and triethylamine (4.255 mL, 30.531 mmol) successively. The mixture was allowed to warm to room temperature, and the stirring was continued for 12 hrs. The reaction mixture was diluted with dichloromethane and washed with an aqueous 1N HCl solution, saturated aqueous NaHCO3 solution, and brine, successively. The organic phase was dried over Na2SO4, filtered, and concentrated. The resulting residue was purified by column chromatography on silica gel (chloroform/ethyl acetate=10/1-9/1) to give 3-{[methoxy(methyl)amino]carbonyl}-1-piperidine-carboxylic acid tert-butyl ester as a white solid. (8.050 g, yield; 96%)
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7 g
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200 mL
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4.681 mL
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15.885 g
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3.276 g
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4.255 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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